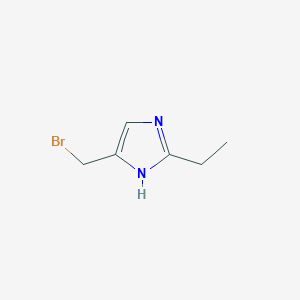

4-(Bromomethyl)-2-ethyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

5-(bromomethyl)-2-ethyl-1H-imidazole |

InChI |

InChI=1S/C6H9BrN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9) |

InChI Key |

ZGNQVRCOHGORRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Synthetic Versatility: A Guide to the Reactivity of the 4-(Bromomethyl) Group in 2-Ethylimidazole Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among these, 2-ethylimidazole derivatives functionalized with a 4-(bromomethyl) group represent a class of highly versatile synthetic intermediates. The strategic placement of the bromomethyl group, analogous to a benzylic bromide, imbues the molecule with a potent and selective reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this functional group, grounded in mechanistic principles and supported by practical, field-proven insights. We will dissect the factors governing its reactivity, detail key synthetic transformations, and provide robust experimental protocols to empower researchers in drug discovery and development.

The 2-Ethyl-4-(bromomethyl)imidazole Scaffold: A Privileged Intermediate

The imidazole ring is a "privileged structure" in medicinal chemistry, prized for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, mimicking the side chain of the amino acid histidine.[3][4][5] The addition of an ethyl group at the 2-position and a reactive handle like the bromomethyl group at the 4-position creates a scaffold ripe for elaboration into complex molecular architectures. The central focus of this guide is the exceptional reactivity of the C-Br bond on the methyl substituent, which serves as a powerful electrophilic site for forging new chemical bonds.

Synthesis of the Core Scaffold: Benzylic-type Bromination

The primary route to 4-(bromomethyl)-2-ethylimidazole derivatives is the selective free-radical bromination of the corresponding 4-methyl precursor, 2-ethyl-4-methylimidazole. This transformation leverages principles analogous to the well-established benzylic bromination of alkylarenes.[6]

The reagent of choice is N-Bromosuccinimide (NBS), which, in the presence of a radical initiator (e.g., AIBN or light), provides a low, steady concentration of bromine radicals (Br•). This controlled delivery is critical to favor side-chain halogenation over electrophilic addition to the imidazole ring.[7]

The mechanism proceeds via a classic radical chain reaction:

-

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates the initial radical species.

-

Propagation: A bromine radical abstracts a hydrogen atom from the 4-methyl group. This is the rate-determining and selectivity-conferring step. The resulting imidazolyl-methyl radical is significantly stabilized by resonance, with the unpaired electron delocalized into the imidazole π-system.[8] This stability makes the methyl protons significantly weaker than other aliphatic C-H bonds in the molecule.[6]

-

Propagation (cont.): The stabilized radical reacts with molecular bromine (Br₂), generated from the reaction of NBS with trace HBr, to form the 4-(bromomethyl) product and a new bromine radical, continuing the chain.

-

Termination: Combination of any two radical species terminates the chain.

Caption: Synthesis of the core scaffold via radical bromination.

The Heart of Reactivity: Nucleophilic Substitution

The 4-(bromomethyl) group is an excellent electrophile, readily participating in nucleophilic substitution reactions. The bromide ion (Br⁻) is a superb leaving group, and the adjacent imidazole ring plays a critical role in stabilizing the transition state and any potential intermediates.[9] This reactivity mirrors that of benzylic halides, which are known to undergo substitution much faster than simple alkyl halides.[6][9]

Mechanistic Considerations: SN1 vs. SN2 Pathways

The reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile.

-

SN2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone) that solvate the cation but not the nucleophile, enhancing its reactivity.

-

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the departure of the leaving group. This pathway is viable precisely because the resulting imidazolyl-methyl carbocation is highly stabilized by resonance, delocalizing the positive charge across the imidazole ring.[10] Polar protic solvents (e.g., ethanol, water) that can stabilize both the leaving group and the carbocation intermediate favor this mechanism.

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Critical Factor: The Imidazole N-H Proton

A crucial consideration for researchers is the acidic proton on the imidazole ring (N1-H). In the presence of a basic nucleophile or an added base, this proton can be abstracted. The resulting imidazolate anion is also a potent nucleophile and can lead to undesired side reactions, such as intermolecular alkylation, dimerization, or polymerization.

Field-Proven Strategies to Mitigate Side Reactions:

-

Use of a Non-Nucleophilic Base: Employing a hindered, non-nucleophilic base (e.g., diisopropylethylamine) can deprotonate the nucleophile (if necessary) without competing in the substitution reaction.

-

N-Protection: Protecting the imidazole nitrogen with a suitable group (e.g., Trityl, SEM, or a simple alkyl group) before bromination and substitution can cleanly direct reactivity to the 4-(bromomethyl) position. The protecting group can be removed in a subsequent step.

-

Careful Stoichiometry: Using a slight excess of the nucleophile can sometimes drive the desired reaction to completion before significant side reactions occur, though this requires careful optimization.

A Spectrum of Nucleophiles: Building Molecular Diversity

The electrophilic nature of the 4-(bromomethyl) group allows for the introduction of a wide array of functional groups, making it a powerful tool for building molecular libraries.

| Nucleophile Type | Example Reagent(s) | Resulting Functional Group | Typical Conditions |

| O-Nucleophiles | Sodium methoxide (NaOMe), Potassium carbonate (K₂CO₃) + Phenol | Ether (-OR) | DMF or THF, 0°C to RT |

| N-Nucleophiles | Ammonia, Primary/Secondary Amines, Sodium Azide (NaN₃) | Amine (-NR₂), Azide (-N₃) | Aprotic solvent (e.g., MeCN), often with a base |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh), Thiourea | Thioether (-SR), Isothiouronium salt | Ethanol or DMF, RT |

| C-Nucleophiles | Potassium cyanide (KCN), Diethyl malonate + Base | Nitrile (-CN), Malonic ester derivative | DMSO or DMF, elevated temperature |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol: Synthesis of 4-(Bromomethyl)-2-ethyl-1H-imidazole

(Note: This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

-

Reaction Setup: To a solution of 2-ethyl-4-methylimidazole (1.0 eq) in a dry, inert solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02 eq). Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.

-

Reaction Progress: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Protocol: General Nucleophilic Substitution with a Thiol

-

Reagent Preparation: In a flask under a nitrogen atmosphere, dissolve a thiol (e.g., thiophenol, 1.1 eq) in a suitable polar aprotic solvent such as DMF. Add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C to deprotonate the thiol and form the thiolate nucleophile.

-

Reaction Setup: In a separate flask, dissolve the this compound (1.0 eq) in DMF.

-

Addition: Slowly add the solution of the substrate to the pre-formed thiolate solution at 0°C.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude thioether product by flash column chromatography.

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion

The 4-(bromomethyl) group on a 2-ethylimidazole core is a synthetically powerful and highly reactive functional group. Its reactivity, analogous to that of a benzylic bromide, is dominated by nucleophilic substitution pathways, which are readily modulated by the choice of nucleophile, solvent, and management of the imidazole N-H proton. A thorough understanding of the underlying mechanistic principles—particularly the resonance stabilization of radical and cationic intermediates—is paramount for designing efficient and high-yielding synthetic routes. By leveraging the protocols and insights presented in this guide, researchers can effectively utilize these valuable intermediates to accelerate the discovery and development of novel chemical entities.

References

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

-

Chemistry Steps. Benzylic Bromination. (2024). Available at: [Link]

-

Evjena, S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Butcher, R. J., & Purdy, A. P. (2022). 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. IUCrData. Available at: [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available at: [Link]

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Available at: [Link]

-

PrepChem.com. Synthesis of 1-hydroxymethyl-2-ethyl-4-methylimidazole. Available at: [Link]

-

Royal Society of Chemistry. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Available at: [Link]

-

Hlushchenko, N., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Pearson. Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution. Available at: [Link]

-

ResearchGate. A general route to 4-substituted imidazoles. Available at: [Link]

-

Felber, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. PubMed. Available at: [Link]

-

MDPI. Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. (2023). Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Available at: [Link]

- Google Patents. CN105367499A - Preparation method of 2-ethyl-4-methylimidazole.

-

ResearchGate. (PDF) 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. Available at: [Link]

-

ResearchGate. The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. Available at: [Link]

-

Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available at: [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Available at: [Link]

-

Quora. Is imidazole more reactive toward electrophilic substitution than pyrazole or not?. (2017). Available at: [Link]

-

European Patent Office. EP 0310745 A2 - Substituted imidazole derivatives and their preparation and use. (1989). Available at: [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). Available at: [Link]

-

Reddit. Free Radicals Halogenation and Bromination. (2020). Available at: [Link]

-

ACS Publications. Carbene Reactivity of 4-Diazo-4H-imidazoles toward Nucleophiles and Aromatic Compounds. (2009). Available at: [Link]

-

JOURNAL OF PHARMA INSIGHTS AND RESEARCH. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Available at: [Link]

-

Molecules. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Available at: [Link]

-

ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Available at: [Link]

-

ChemRxiv. Influence of imidazole functionalization on the properties of small molecule models of the LPMO active site. Available at: [Link]

-

TSI Journals. QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. Available at: [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jopir.in [jopir.in]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. quora.com [quora.com]

4-(Bromomethyl)-2-ethyl-1H-imidazole molecular weight and formula

Topic: 4-(Bromomethyl)-2-ethyl-1H-imidazole: Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical heterocyclic intermediate employed primarily in the synthesis of Angiotensin II receptor antagonists (ARBs), a class of antihypertensive agents known as "sartans." Functioning as a highly reactive electrophile, this molecule facilitates the introduction of the 2-ethylimidazole moiety—a privileged pharmacophore that mimics the histidine residue of Angiotensin II, thereby enabling competitive receptor inhibition.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Physicochemical Identity

The molecule exists in equilibrium between its free base and salt forms. In commercial and laboratory settings, it is predominantly handled as the hydrobromide salt to mitigate the inherent instability of the benzylic bromide functionality.

Molecular Specifications

| Property | Free Base | Hydrobromide Salt (Standard Commercial Form) |

| IUPAC Name | This compound | This compound hydrobromide |

| CAS Number | 1378678-38-6 | N/A (Often indexed under free base or generic imidazole salts) |

| Molecular Formula | ||

| Molecular Weight | 189.05 g/mol | 269.97 g/mol |

| Appearance | Off-white to yellow oil/solid (unstable) | White to beige crystalline solid (hygroscopic) |

| Solubility | Soluble in DCM, CHCl3, DMSO | Soluble in Water, Methanol, DMSO |

| Stability | Rapidly hydrolyzes in moist air | Hygroscopic; store under inert gas at -20°C |

Structural Analysis

The molecule features an imidazole ring substituted at the C2 position with an ethyl group and at the C4 position with a bromomethyl group.[1]

-

C2-Ethyl Group: Provides steric bulk and lipophilicity, critical for binding affinity in the hydrophobic pocket of the AT1 receptor.

-

C4-Bromomethyl Group: Acts as a "warhead" for nucleophilic substitution (

), allowing the attachment of the imidazole ring to biphenyl tetrazole scaffolds (common in Losartan/Irbesartan analogs).

Synthetic Utility & Mechanism[2][3][4]

The synthesis of this compound is a classic example of Wohl-Ziegler bromination , transforming the stable precursor 2-ethyl-4-methylimidazole (EMI-24) into a reactive intermediate.

Synthesis Protocol (Radical Bromination)

Precursor: 2-Ethyl-4-methylimidazole (CAS: 931-36-2)

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),

Mechanism:

The reaction proceeds via a free-radical chain mechanism. The choice of radical conditions (NBS/AIBN) over electrophilic bromination (

Visualization: Reaction Pathway

The following diagram illustrates the radical substitution mechanism and the subsequent nucleophilic coupling used in drug synthesis.

Figure 1: Synthetic pathway transforming 2-ethyl-4-methylimidazole into the active bromomethyl intermediate via Wohl-Ziegler bromination, followed by application in drug synthesis.[2]

Experimental Protocols

Preparation of this compound HBr

Note: This protocol assumes the use of standard Schlenk line techniques due to moisture sensitivity.

-

Reagent Setup: Charge a flame-dried round-bottom flask with 2-ethyl-4-methylimidazole (1.0 eq) and anhydrous acetonitrile (0.5 M concentration).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (80-85°C) under nitrogen atmosphere for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup (Free Base): Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo to obtain the crude oil.

-

Salt Formation (Critical Step): Dissolve the crude oil in anhydrous ethyl acetate. Add 1.0 eq of HBr (33% in acetic acid or gas) dropwise at 0°C. The hydrobromide salt will precipitate.

-

Isolation: Filter the solid under inert gas, wash with cold diethyl ether, and dry under high vacuum.

Quality Control Parameters

-

1H NMR (DMSO-d6):

1.30 (t, 3H, -

Purity: >95% required for subsequent coupling steps to avoid dimerization byproducts.

Safety & Toxicology (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with benzylic bromides :

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. It attacks mucous membranes and eyes. Protocol: All weighing and transfers must occur inside a functioning fume hood.

-

Alkylating Agent: The reactive bromomethyl group makes this compound a potential genotoxin. It can alkylate DNA bases. Double-gloving (Nitrile/Laminate) is mandatory.

-

Corrosivity: The HBr salt is acidic and corrosive to skin and metals.

Self-Validating Safety Check:

-

Before heating: Ensure the system is vented through a scrubber (sodium thiosulfate solution) to neutralize any escaping bromine vapors.

-

Spill Control: Do not wipe with water initially (generates HBr gas). Neutralize with solid sodium bicarbonate first.

References

-

Duncia, J. V., et al. (1992). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of antihypertensive drugs." Journal of Medicinal Chemistry, 35(13), 2409-2431. Link

-

Carini, D. J., et al. (1991). "Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles." Journal of Medicinal Chemistry, 34(8), 2525-2547. Link

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. Link

-

PubChem Compound Summary. (2024). "this compound."[3] National Center for Biotechnology Information. Link

-

ChemicalBook. (2024).[4][5] "2-Ethyl-4-methylimidazole Properties and Synthesis." Link

Sources

- 1. 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

Heterocyclic building blocks with reactive alkyl halide functionality

An In-depth Technical Guide to Heterocyclic Building Blocks with Reactive Alkyl Halide Functionality

For inquiries, please contact our technical support team.

Abstract

Heterocyclic scaffolds are foundational to modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1][2] Among the vast arsenal of functionalized heterocycles, those bearing a reactive alkyl halide moiety represent a uniquely versatile class of building blocks. The alkyl halide serves as a robust and predictable electrophilic handle, enabling a diverse array of chemical transformations crucial for drug discovery and development. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these pivotal chemical tools, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and illustrate the role of these building blocks in constructing complex molecular architectures.

The Strategic Importance of the Haloalkyl Moiety in Heterocyclic Scaffolds

The prevalence of heterocyclic structures in pharmaceuticals stems from their ability to engage in specific, high-affinity interactions with biological targets, and to fine-tune critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as solubility and lipophilicity.[1][3] The introduction of an alkyl halide functionality (e.g., -CH₂Cl, -CH₂CH₂Br) onto these scaffolds provides a powerful lever for medicinal chemists.

The primary value of the alkyl halide is its role as a stable, yet reactive, electrophilic center.[4] The carbon-halogen bond is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles.[5] This reactivity is predictable and highly controllable, making it a cornerstone of both lead discovery and lead optimization campaigns. It allows for the systematic and rapid diversification of a core heterocyclic structure to build libraries of analogues for structure-activity relationship (SAR) studies.[6][7]

Key Advantages:

-

Versatile Reactivity: Enables the formation of stable C-N, C-O, C-S, and C-C bonds, which are fundamental linkages in drug molecules.[4][8]

-

Predictable Transformations: The outcomes of reactions, particularly nucleophilic substitutions, are generally reliable and high-yielding.

-

Commercial Availability: A vast and growing collection of heterocyclic building blocks featuring alkyl halide functionality is commercially available, accelerating discovery timelines.[4]

-

Strategic Linker: The haloalkyl chain can act as a linker to attach the heterocyclic core to other fragments, a strategy widely used in the development of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras).

Synthetic Strategies for Accessing Heterocyclic Alkyl Halides

The synthesis of these building blocks can be broadly categorized into two main approaches: the functionalization of a pre-existing heterocycle or the construction of the heterocyclic ring using a precursor already containing the haloalkyl group.

Post-Ring Formation Functionalization

This is the more common strategy, involving the introduction of a haloalkyl side chain onto an existing heterocyclic core.

-

C-H Alkylation: Direct C-H functionalization represents a highly atom-economical approach. Recent advances have enabled the alkylation of heteroarenes with alkyl bromides and iodides, often using photoredox or transition metal catalysis.[9][10][11] These methods can sometimes be limited by regioselectivity, which is dictated by the inherent electronic properties of the heterocycle.[12][13]

-

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a robust method for forging C(sp²)–C(sp³) bonds. For instance, a halogenated heterocycle (e.g., 2-chloropyridine) can be coupled with a haloalkyl-containing organometallic reagent. More recently, cross-electrophile coupling, which couples a heteroaryl halide with an alkyl halide using a nickel catalyst, has emerged as a powerful technique that avoids the need for pre-formed organometallic reagents.[12][14]

-

Functional Group Interconversion: A common and reliable method involves the conversion of a more readily accessible functional group. For example, a heterocyclic alcohol can be converted to the corresponding alkyl chloride or bromide using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Similarly, reduction of a carboxylic acid to an alcohol, followed by halogenation, provides a two-step route.

Ring Synthesis with Haloalkyl-Containing Precursors

In this approach, the haloalkyl chain is incorporated into one of the acyclic starting materials before the ring-forming cyclization reaction. This strategy is particularly useful for controlling regioselectivity.

-

Hantzsch Pyridine Synthesis: The classic Hantzsch synthesis can be adapted to produce functionalized pyridines.[15] By using a β-ketoester, an aldehyde, and an enamine containing a haloalkyl group, one can construct the dihydropyridine ring which is subsequently oxidized to the desired haloalkyl-substituted pyridine.

-

Pyrimidine Synthesis: Chlorinated pyrimidines, which are valuable intermediates, can be synthesized through the cross-condensation of two different imidoyl chloride compounds.[16][17] One of these precursors can be designed to carry the required alkyl side chain, which can be halogenated in a subsequent step.

Core Reactivity: The Alkyl Halide as an Electrophilic Hub

The synthetic utility of these building blocks is defined by the reactivity of the C-X bond. The primary reaction pathway is nucleophilic substitution, though other modern transformations have greatly expanded their applicability.

Nucleophilic Aliphatic Substitution (S_N2)

This is the most fundamental and widely used reaction of heterocyclic alkyl halides.[4][8] The electrophilic α-carbon is attacked by a nucleophile, leading to the displacement of the halide leaving group. The reactivity of the halide is a critical factor, following the general trend I > Br > Cl > F, which reflects both the C-X bond strength and the stability of the resulting halide anion.[18][19]

Common Nucleophiles and Products:

-

Amines (R-NH₂): Forms C-N bonds, leading to secondary or tertiary amines. This is a cornerstone reaction for introducing basic centers to modulate solubility and target engagement.

-

Alcohols (R-OH) / Alkoxides (R-O⁻): Forms C-O bonds, yielding ethers.

-

Thiols (R-SH) / Thiolates (R-S⁻): Forms C-S bonds, creating thioethers.

-

Azide (N₃⁻): Produces alkyl azides, which are versatile intermediates that can be reduced to primary amines or used in "click" chemistry.

-

Cyanide (CN⁻): A classic method for carbon chain extension, forming nitriles which can be further hydrolyzed to carboxylic acids or reduced to amines.

Transition Metal-Catalyzed Cross-Coupling

While traditionally focused on aryl and vinyl halides, modern catalysis has enabled the use of unactivated alkyl halides in cross-coupling reactions.[20][21] Nickel- and palladium-based catalysts are effective for these transformations.

-

Negishi Coupling: Couples the alkyl halide with an organozinc reagent. This method is known for its high functional group tolerance.[20]

-

Suzuki Coupling: Involves the reaction with an organoboron species (e.g., boronic acid or ester). While more challenging for C(sp³)-halides than C(sp²)-halides, specialized ligand systems have been developed to facilitate this reaction.[16][22]

-

Cross-Electrophile Coupling: As mentioned previously, this nickel-catalyzed method couples two different electrophiles, such as a heteroaryl halide and an alkyl halide, in the presence of a reducing agent.[12] This is particularly valuable in drug discovery for combining fragments.

Field-Proven Protocols and Methodologies

To ensure trustworthiness and reproducibility, the following section details standardized protocols for key transformations.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a typical S_N2 reaction to form a C-N bond, a frequent step in medicinal chemistry programs.

Objective: To synthesize N-((6-chloropyridin-3-yl)methyl)propan-2-amine from 3-(bromomethyl)-6-chloropyridine and isopropylamine.

Methodology:

-

Reagent Preparation: To a solution of 3-(bromomethyl)-6-chloropyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.2 M concentration), add a mild inorganic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Nucleophile Addition: Add the amine nucleophile, isopropylamine (1.5 eq), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure product.

Protocol for Nickel-Catalyzed Cross-Electrophile Coupling

This protocol provides a framework for coupling a heterocyclic halide with an alkyl halide, adapted from methodologies reported for challenging nitrogen heterocycles.[12][14]

Objective: To synthesize 3-bromo-2-hexylpyridine by coupling 2,3-dibromopyridine with 1-iodohexane.

Methodology:

-

Catalyst and Ligand Preparation: In a glovebox, add the nickel precursor, such as NiCl₂(dme) (dimethoxyethane complex) (5-10 mol%), and the appropriate ligand, for example, a pyridyl carboxamidine ligand (5-10 mol%), to an oven-dried reaction vial.[14]

-

Reagent Addition: Add the heteroaryl halide (e.g., 2,3-dibromopyridine, 1.0 eq) and a reducing agent (e.g., manganese or zinc powder, 3.0 eq). Add a suitable solvent, typically a polar aprotic solvent like DMF or DMA (dimethylacetamide).

-

Substrate Addition: Add the alkyl halide (e.g., 1-iodohexane, 1.5-2.0 eq) to the mixture.

-

Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction (e.g., with aqueous HCl). Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by flash chromatography.

Data-Driven Insights: Comparative Reactivity

The choice of halogen is a critical experimental parameter. The table below summarizes the relative reactivity trends for alkyl halides in S_N2 reactions.

| Halogen (X) in R-X | C-X Bond Energy (kJ/mol) | Relative S_N2 Rate (vs. R-Cl) | Key Considerations |

| Iodine (I) | ~240 | ~30-100 | Most reactive, best leaving group. Often used for difficult substitutions but can be less stable and more expensive.[19] |

| Bromine (Br) | ~285 | ~10-20 | Excellent balance of reactivity and stability. Widely used in synthesis.[19] |

| Chlorine (Cl) | ~340 | 1 | Less reactive but often more cost-effective and provides a stable starting material.[19] |

| Fluorine (F) | ~485 | <<1 | Generally unreactive in S_N2 reactions due to the very strong C-F bond. Not used as a leaving group in this context.[5] |

Note: Relative rates are approximate and can vary significantly with substrate, nucleophile, and solvent.

Conclusion: An Indispensable Tool for Modern Drug Discovery

Heterocyclic building blocks functionalized with reactive alkyl halides are more than just chemical intermediates; they are strategic enablers in the quest for novel therapeutics. Their predictable reactivity, coupled with the ever-expanding portfolio of synthetic methods for their preparation and elaboration, ensures their central role in medicinal chemistry.[7][23] By understanding the principles governing their synthesis and reactivity, as detailed in this guide, researchers can more effectively leverage these powerful tools to navigate the complex landscape of drug discovery, accelerating the journey from initial hit to clinical candidate.

References

-

Goetz, A. E., Shah, T. K., & Garg, N. K. (2015). Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products. Chemical Communications, 51(1), 34-45. [Link]

-

Shields, J. D., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Journal of the American Chemical Society, 139(30), 10346–10352. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

Shields, J. D., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(15), 7946-7959. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Zhang, P., et al. (2020). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

-

Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

-

Nagy, P. I., & Erdélyi, M. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 28(23), 7799. [Link]

-

Kumar, D., et al. (2022). Various routes for the synthesis of functionalized pyridines. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14035-14039. [Link]

-

Oestreich, M., & Hermeke, J. (2015). Direct, Catalytic and Regioselective Synthesis of 2-Alkyl, Aryl, and Alkenyl-Substituted N-Heterocycles from N-Oxides. Accounts of Chemical Research, 48(5), 1485–1495. [Link]

-

Kim, D., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. [Link]

-

Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6743-6747. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

Li, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2065. [Link]

-

Synform. (2018). C–H Alkylation of Heteroarenes with Tertiary and Secondary Alkyl Bromides. Thieme Chemistry. [Link]

-

ResearchGate. (n.d.). The C-H alkylation of heterocycles using alkyl iodides or alkyl alcohols as alkyl radical sources. [Link]

-

Ghorai, P., & Kumar, S. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]

-

Melamed, E. Z., & Liu, S. Y. (2019). Late-stage functionalization of BN-heterocycles. Chemical Society Reviews, 48(5), 1392-1413. [Link]

-

Fu, G. C. (2006). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link]

-

LabXing. (n.d.). Palladium‐Catalyzed Alkylation with Alkyl Halides by C(sp3)−H Activation. [Link]

-

Chinchilla, R., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(5), 853-856. [Link]

-

Bar-Kaddeche, R., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters, 20(17), 5228–5231. [Link]

-

CORE. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. [Link]

-

Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3209. [Link]

-

Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14935-14958. [Link]

-

Stepaniuk, O. O., & Gavrylenko, O. V. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

OpenOChem Learn. (n.d.). Structure and Reactivity of Alkyl Halides. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

- Google Patents. (2004).

-

Oxford Academic. (2024). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]

-

Pre-proofs. (2025). Role of Heterocycles in Drug Discovery: An Overview. [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. [Link]

-

Montclair State University. (2021). Heterocycles in drug discovery: Properties and preparation. [Link]

-

Potential of Heterocyclic Chemistry: Innovations and Applications in Modern Science. (2024). LinkedIn. [Link]

-

MDPI. (2024). Heterocycles in Medicinal Chemistry II. [Link]

-

The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

-

Al-Ghorbani, M., et al. (2022). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 27(19), 6296. [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. msesupplies.com [msesupplies.com]

- 3. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]

- 4. Alkyl Halides - Enamine [enamine.net]

- 5. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C–H Alkylation of Heteroarenes with Alkyl Bromides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [repository.kaust.edu.sa]

- 12. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 18. echemi.com [echemi.com]

- 19. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 20. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]

- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 22. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchwith.montclair.edu [researchwith.montclair.edu]

An In-Depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-2-ethyl-1H-imidazole for Research and Development

This guide provides a detailed examination of the safety protocols and chemical nature of 4-(Bromomethyl)-2-ethyl-1H-imidazole, a reactive intermediate pivotal in pharmaceutical synthesis. As this compound is a potent alkylating agent, a thorough understanding of its properties is not merely procedural but fundamental to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective for researchers, scientists, and drug development professionals.

The Chemical and Toxicological Profile: Understanding the Inherent Reactivity

This compound belongs to the class of bromomethyl-heterocycles, which are recognized for their high reactivity. The core of its hazardous nature lies in the bromomethyl group (-CH₂Br), which functions as a potent electrophile.

Mechanism of Action and Toxicity: The compound's toxicity is primarily driven by its function as an alkylating agent .[1][2] The electron-deficient carbon atom in the bromomethyl group is susceptible to nucleophilic attack by biological macromolecules. It readily reacts with nucleophilic groups (such as phosphate, amino, sulfhydryl, and hydroxyl groups) present in DNA, RNA, and proteins.[1][3] This alkylation can lead to DNA damage, cross-linking between DNA strands, and disruption of cellular processes, ultimately causing cell death (cytotoxicity).[1][3][4] This non-specific reactivity is why alkylating agents are effective in chemotherapy but also why they are hazardous to healthy cells, particularly those that divide frequently.[2][3] The imidazole ring itself can also participate in biological interactions.

Due to this inherent reactivity, the compound must be presumed to have the following hazard classifications, common to similar brominated imidazoles and alkylating agents:

-

Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[6][7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potentially irreversible damage.[6][7][8]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[5][6]

The causality is clear: the compound is designed to be reactive for chemical synthesis, and this same reactivity makes it hazardous upon biological exposure.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 2-Ethyl-4-(bromomethyl)-1H-imidazole |

| Molecular Formula | C₆H₉BrN₂ |

| CAS Number | Not explicitly found; requires sourcing from the specific supplier. |

| Structural Analogue CAS | 4-(Bromomethyl)-1H-imidazole hydrobromide: 51720-29-7[9] |

| Appearance | Likely an off-white to yellow or brown solid, typical for this class. |

| Reactivity Profile | High; potent alkylating agent. |

The Self-Validating Safety Workflow: A System for Exposure Minimization

A self-validating safety system is one where protocols are designed to inherently check and reinforce safe behavior. For a reactive compound like this, the workflow must be built on the principle of "as low as reasonably achievable" (ALARA) exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to physically separate the researcher from the chemical.

-

Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must occur inside a certified chemical fume hood.[10] This is non-negotiable. The ventilation keeps airborne concentrations of the compound low and protects the user from inhalation.[11]

-

Closed Systems: For larger-scale operations, the use of a closed system (e.g., a glove box or reactor with sealed ports) is the authoritative standard for minimizing exposure.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. The choice of PPE must be deliberate and based on the specific hazards.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged operations or direct immersion potential, heavier-duty gloves like butyl rubber or neoprene should be considered. Always double-glove. If contact occurs, remove the outer glove immediately, wash hands, and re-glove.[6][12]

-

Eye/Face Protection: Tight-sealing safety goggles are mandatory.[5] Given the severe eye irritant nature, a full face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[8]

-

Body Protection: A flame-resistant lab coat is required.[5] For tasks with a higher risk of spills, a chemically impervious apron should be worn over the lab coat.

-

Respiratory Protection: If there is any risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[5]

Caption: Mandatory PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling and Emergency Response

Prudent Storage and Handling

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][12] Protect from light and moisture, as these can promote degradation.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent hydrolysis.[6][13]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, which can trigger vigorous or explosive reactions.[7][8]

-

Weighing and Transfer: Conduct all transfers in a fume hood. Use anti-static measures when handling the powder to prevent dust clouds. Wetting the material with an inert solvent can reduce dust generation, but ensure the solvent is compatible with the subsequent reaction step.

Spill Management Protocol

For any spill, the immediate priority is personal safety.

-

Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and the institutional emergency response team.

-

Contain (If Safe): For a small spill within a fume hood, prevent it from spreading by encircling it with an absorbent, inert material (e.g., vermiculite or sand).

-

Neutralize and Clean:

-

DO NOT use water initially on the neat compound, as this can lead to hydrolysis and the generation of hydrogen bromide gas.

-

Carefully cover the spill with an absorbent material.

-

Gently add a quenching solution, such as a solution of isopropanol, to neutralize the reactive bromomethyl group.[10]

-

Once the reaction has ceased, collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[6]

-

-

Decontaminate: Wash the spill area thoroughly with soap and water.[6]

-

Dispose: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste according to institutional guidelines.[6][15]

First-Aid: An Action Plan for Exposure

Speed is critical in any exposure scenario. Ensure an eyewash station and safety shower are immediately accessible.[8][11]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected skin area with plenty of soap and running water for at least 15 minutes.[11][16] Seek immediate medical attention if irritation persists or if the contact was extensive.[7]

-

Inhalation: Move the victim to fresh air immediately.[7][11] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the material may have been ingested or is in the victim's airway.[17] Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting.[11][17] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[7]

Caption: Step-by-step emergency response plan for different exposure routes.

Conclusion: A Culture of Proactive Safety

This compound is a valuable synthetic tool, but its utility is directly linked to its reactivity. This inherent reactivity demands a comprehensive and proactive approach to safety. By understanding the chemical causality behind its hazards and implementing a multi-layered, self-validating safety system—from engineering controls to meticulous personal protection and emergency preparedness—researchers can handle this compound effectively and safely. The protocols outlined in this guide are designed to foster a culture of safety that protects the innovators at the forefront of drug discovery and development.

References

-

Impactive . 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. [Link]

-

Britannica . Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. [Link]

-

Wikipedia . Alkylating antineoplastic agent. [Link]

-

Centers for Disease Control and Prevention (CDC) . Medical Management Guidelines for Methyl Bromide (Bromomethane). [Link]

-

MDPI . Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. [Link]

-

BRAINLIFE.ORG . Alkylating agents are possible inducers of glioblastoma and other brain tumors. [Link]

Sources

- 1. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. int.livhospital.com [int.livhospital.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-(Bromomethyl)-1H-imidazole hydrobromide 95% | CAS: 51720-29-7 | AChemBlock [achemblock.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Bromomethane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 17. cloudfront.zoro.com [cloudfront.zoro.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Bromomethyl)-2-ethyl-1H-imidazole

Introduction: The Versatile Imidazole Core in Modern Chemistry

The imidazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key structural motif in numerous biologically active molecules.[1][2] 4-(Bromomethyl)-2-ethyl-1H-imidazole, in particular, is a highly valuable and reactive building block. The presence of a bromomethyl group attached to the imidazole ring at the 4-position provides a reactive electrophilic site, making it an excellent substrate for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, enabling the synthesis of a wide array of novel compounds with potential therapeutic applications.[3][4]

This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, offering detailed protocols and expert insights for researchers in drug discovery and organic synthesis.

Understanding the Reactivity of this compound

The key to the reactivity of this compound lies in the lability of the carbon-bromine bond. The bromomethyl group behaves as a benzylic-like halide, where the adjacent imidazole ring can stabilize the transition state of an SN2 reaction. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step.

Several factors influence the rate and outcome of these reactions:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

-

Temperature: Moderate heating can increase the reaction rate, although excessive heat may lead to side reactions.

-

Base: In cases where the nucleophile is an alcohol, thiol, or a primary/secondary amine, a base is often required to deprotonate the nucleophile and increase its reactivity.

A critical consideration in the reactions of N-unsubstituted imidazoles is the potential for competing N-alkylation of the imidazole ring itself. The imidazole nitrogens are nucleophilic and can react with another molecule of this compound. This can be mitigated by using a slight excess of the external nucleophile and carefully controlling the reaction conditions.[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.

Protocol 1: Synthesis of 4-(Methoxymethyl)-2-ethyl-1H-imidazole (Reaction with an O-Nucleophile)

This protocol details the synthesis of an ether derivative via a Williamson-type ether synthesis.

Reaction Scheme:

Sources

Application Note: Divergent Synthesis of Sartan Intermediates via Ethyl Imidazole Scaffolds

This Application Note is designed for process chemists and drug development scientists. It details the synthesis of Sartan intermediates using Ethyl 2-alkyl-4-chloro-1H-imidazole-5-carboxylate derivatives as the core scaffold. This approach allows for divergent synthesis toward Losartan , Olmesartan , and Candesartan .

Abstract

The biphenyl-tetrazole "Sartan" class of antihypertensives relies heavily on the regioselective functionalization of a central imidazole core. While traditional routes often utilize hydroxymethyl or formyl imidazoles, the ethyl ester imidazole scaffold (e.g., Ethyl 2-butyl-4-chloro-1H-imidazole-5-carboxylate ) offers superior stability, crystallinity, and synthetic versatility. This guide provides optimized protocols for synthesizing this ethyl imidazole core, performing high-fidelity regioselective N-alkylation, and executing downstream functional group interconversions (FGI) to access key drug precursors.

Strategic Overview & Mechanism

The synthesis hinges on three critical phases. The choice of the ethyl ester functionality is deliberate: it protects the C5 position against premature oxidation/reduction and directs steric bulk to assist in regioselective N-alkylation.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathway from the ethyl imidazole core to major Sartan intermediates.

Figure 1: Divergent synthetic workflow starting from nitrile precursors to specific Sartan APIs via the ethyl imidazole scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-butyl-4-chloro-1H-imidazole-5-carboxylate

This protocol avoids the unstable aldehyde intermediate used in older routes, favoring the robust ethyl ester.

Reagents:

-

Valeronitrile (1.0 equiv)[1]

-

Ethanol (anhydrous)

-

Diethyl aminomalonate hydrochloride (1.1 equiv)

-

Phosphorus oxychloride (

)

Step-by-Step Methodology:

-

Pinner Synthesis (Imidate Formation):

-

Charge Valeronitrile (83.1 g, 1.0 mol) and absolute Ethanol (50 g) into a jacketed reactor cooled to 0°C.

-

Sparge dry HCl gas into the mixture, maintaining temperature <10°C, until saturation (approx. 1.1 equiv).

-

Stir at 0–5°C for 24 hours. The mixture will solidify as Ethyl Valeroimidate Hydrochloride precipitates.

-

Checkpoint: Verify conversion by TLC (disappearance of nitrile).

-

-

Cyclization:

-

Suspend the imidate salt in

(500 mL). -

Add Diethyl aminomalonate hydrochloride (232 g, 1.1 mol) and Triethylamine (2.2 equiv) slowly to maintain pH ~8.

-

Reflux the mixture for 6 hours. The intermediate 2-butyl-4-hydroxy-imidazole ester is formed.

-

-

Chlorination:

-

Isolate the crude hydroxy-imidazole by solvent evaporation.

-

Resuspend in Toluene (400 mL) and add

(1.5 equiv) dropwise at 50°C. -

Heat to 90°C for 4 hours.

-

Quench: Cool to 20°C and pour onto crushed ice/water. Neutralize with NaOH (10% aq) to pH 7.

-

-

Purification:

Protocol B: Regioselective N-Alkylation

The alkylation of the imidazole ring is the most critical step. The N1-isomer (desired) and N3-isomer (impurity) ratio is heavily influenced by the base and solvent. The ethyl ester group provides steric hindrance that favors N1 alkylation compared to the aldehyde analog.

Reagents:

-

Ethyl 2-butyl-4-chloro-1H-imidazole-5-carboxylate (from Protocol A)

-

4'-(Bromomethyl)-2-cyanobiphenyl (OTBN) (1.05 equiv)

-

Potassium Carbonate (

) (anhydrous, milled) -

Dimethylacetamide (DMAc) or DMF

Step-by-Step Methodology:

-

Preparation:

-

Dissolve Ethyl imidazole ester (23.0 g, 100 mmol) in DMAc (115 mL).

-

Add milled

(27.6 g, 200 mmol). Stir at 25°C for 30 minutes to form the potassium salt of the imidazole.

-

-

Coupling:

-

Dissolve OTBN (28.6 g, 105 mmol) in DMAc (50 mL).

-

Add the OTBN solution dropwise to the imidazole suspension over 1 hour at 20–25°C. Note: Slow addition suppresses bis-alkylation.

-

Stir at 25°C for 4–6 hours.

-

-

Work-up:

-

Filter off inorganic salts.

-

Dilute filtrate with water (500 mL) and extract with Toluene (2 x 200 mL).

-

Wash combined organic layers with water (to remove DMAc) and brine.

-

-

Isomer Control (Critical):

-

The crude ratio is typically 90:10 (N1:N3).

-

Purification: Crystallize from Isopropyl Alcohol (IPA). The N1 isomer crystallizes preferentially.

-

Target Yield: 80–85%. Regio-purity: >99.5% N1 isomer.

-

Protocol C: Divergent Functional Group Interconversion

Once the coupled ethyl ester intermediate is secured, it can be transformed into specific Sartan precursors.

Path A: Synthesis of Losartan Intermediate (Alcohol)

-

Dissolve the coupled ethyl ester (10 g) in THF (anhydrous).

-

Cool to -10°C. Add

(1.0 M in THF, 2.0 equiv) dropwise.-

Alternative: Use DIBAL-H for aldehyde selectivity if stopping at the aldehyde stage.

-

-

Stir at 0°C for 2 hours.

-

Quench with Glauber’s salt (

) or Fieser workup. -

Filter and evaporate to yield the Hydroxymethyl imidazole intermediate.

Path B: Synthesis of Olmesartan Intermediate (Tertiary Alcohol)

-

Dissolve the coupled ethyl ester (10 g) in THF/Toluene (1:1).

-

Cool to -5°C. Add Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether, 3.5 equiv).

-

Note: Excess Grignard is required to prevent the formation of the ketone intermediate (acetyl impurity).

-

-

Stir at 0–10°C for 3 hours.

-

Quench with saturated

solution.

Key Process Parameters & Troubleshooting

| Parameter | Optimal Range | Impact of Deviation |

| Water Content (Alkylation) | < 0.1% (KF) | Presence of water increases hydrolysis of the ester and promotes N3-alkylation. |

| Base Particle Size | < 100 micron | Coarse |

| Temperature (Grignard) | -5°C to 10°C | Temperatures >15°C increase the formation of the "Dehydro" impurity (alkene side product). |

| Addition Rate (OTBN) | 60–90 mins | Fast addition leads to local hotspots and lower regioselectivity (N1:N3 ratio drops). |

Safety & Regulatory Considerations (E-E-A-T)

-

Genotoxic Impurities:

-

Alkyl Halides: The starting material OTBN and the ethyl chloride/bromide byproducts are potential alkylators. Ensure downstream purge (< 10 ppm).

-

Azide Chemistry: If converting the nitrile to tetrazole (subsequent step), ensure reactor headspace monitoring for Hydrazoic Acid (

).

-

-

Nitrosamines:

-

Avoid using secondary amines (e.g., Diethylamine) or recycled solvents containing amine traces in the presence of nitrites or during the acidic quench of the Grignard step.

-

-

Process Safety:

-

The Grignard reaction (Protocol C, Path B) is highly exothermic. Use a dosing pump with interlocks on reactor temperature.

-

References

-

Larsen, R. D., et al. (1994).[10][5] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[11][12] Journal of Organic Chemistry.

-

Yanagisawa, H., et al. (2015).[9] "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Journal of Chemical and Pharmaceutical Research.

-

Reddy, A. V., et al. (2011). "Identification and synthesis of potential impurities of losartan potassium." Acta Chromatographica.

-

Pfizer Inc. (2006). "Process for the preparation of sartan derivatives." U.S. Patent 7,868,180.[10]

-

Babu, K. S., et al. (2014). "A Review on Synthesis of Antihypertensive Sartan Drugs." International Journal of Pharma Research & Review.[3]

Sources

- 1. figshare.com [figshare.com]

- 2. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (PDF) Preparation of losartan and losartan potassium [academia.edu]

- 6. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]

- 9. ajrconline.org [ajrconline.org]

- 10. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. (PDF) Process Intensification of Tetrazole reaction through tritylation of 5-[4 0 - (Methyl) Biphenyl-2-Yl] using microreactors [academia.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)imidazole - A Guide to Minimizing Dibromination

Introduction

Welcome to the technical support guide for the synthesis of 4-(bromomethyl)imidazole. This key heterocyclic building block is vital for the development of numerous pharmaceutical agents and advanced materials. However, its synthesis from 4-methylimidazole via radical bromination is frequently complicated by the formation of the 4-(dibromomethyl)imidazole side product. This over-bromination arises from the high reactivity of the radical intermediates involved, making control of the reaction a significant synthetic challenge.[1]

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and a clear mechanistic understanding to achieve high selectivity for the desired monobrominated product. We will explore the causality behind experimental choices, empowering you to optimize your synthesis for purity and yield.

Section 1: The "Why" - Understanding the Reaction Mechanism

The synthesis of 4-(bromomethyl)imidazole from 4-methylimidazole is a classic example of a benzylic-type bromination, commonly known as the Wohl-Ziegler reaction.[2] This process operates through a radical chain mechanism, which is crucial to understand for effective troubleshooting. The reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN).[1][3]

The core issue is that the desired product, 4-(bromomethyl)imidazole, is itself susceptible to further radical bromination under the same reaction conditions, leading to the formation of the undesired dibrominated byproduct.

Figure 1: Radical Chain Mechanism of Bromination.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What is the primary cause of significant dibrominated side product formation?

A: The formation of 4-(dibromomethyl)imidazole is primarily a consequence of the reaction kinetics and the high reactivity of the radical intermediates. The "over-zealous" nature of bromine radicals leads to a competitive reaction where the desired monobrominated product is further brominated.[1] Key contributing factors include:

-

Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent (like NBS) is the most common error. This provides an ample supply of bromine to react with both the starting material and the product.

-

High Radical Concentration: Conditions that generate a high concentration of bromine radicals at any given time will accelerate both the desired reaction and the subsequent side reaction, reducing selectivity. This can be caused by adding the brominating agent too quickly or using an excessive amount of initiator.

-

Product Reactivity: The remaining C-H bond on the bromomethyl group is still susceptible to hydrogen atom abstraction by a bromine radical, initiating the pathway to the dibrominated product.

Q2: How does my choice of brominating agent impact selectivity for the monobrominated product?

A: The choice of reagent is critical for controlling selectivity. While several agents can achieve this transformation, they are not interchangeable.

| Reagent | Mechanism/Role | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Radical Bromination | Maintains a low, steady-state concentration of Br₂. [4] The HBr byproduct reacts with NBS to slowly generate Br₂, preventing a large excess of the brominating species.[5] It is a crystalline solid, making it easy to handle.[6] | Can still lead to over-bromination if stoichiometry and addition rate are not carefully controlled. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Bromination | Similar to NBS, provides a controlled source of bromine. Sometimes used with a Lewis acid catalyst (e.g., ZrCl₄) to prevent competing ionic bromination of the imidazole ring.[1] | May require more specific catalytic conditions for optimal performance. |

| Elemental Bromine (Br₂) | Radical/Ionic | Readily available. | Very difficult to control. Tends to react violently and non-selectively, leading to a mixture of mono-, di-, and tri-brominated products, as well as potential ring bromination.[4] Not recommended for this selective transformation. |

For selective monobromination, NBS is the industry-standard and recommended reagent due to its ability to maintain the low bromine concentration necessary for control.[4][7]

Q3: My reaction is producing a complex mixture, including what appears to be bromination on the imidazole ring itself. What's wrong?

A: This indicates that a competing ionic electrophilic aromatic substitution is occurring alongside the desired radical pathway. The imidazole ring is electron-rich and susceptible to electrophilic attack.[6] This can be caused by:

-

Acidic Conditions: The presence of strong Brønsted acids can promote ionic bromination.[1]

-

Polar Solvents: Using polar solvents can stabilize ionic intermediates, favoring the electrophilic substitution pathway over the radical pathway. Radical brominations are best performed in non-polar solvents like cyclohexane or carbon tetrachloride (use with caution due to toxicity).[2]

-

High Bromine Concentration: A high concentration of Br₂ favors electrophilic addition.

To mitigate this, ensure your reaction is performed in a non-polar solvent and consider using a radical-specific initiator (AIBN, light) to favor the desired mechanism.

Q4: I'm struggling to separate the monobrominated product from the dibrominated impurity. Any purification tips?

A: This is a common and significant challenge.[1] The two compounds often have very similar polarities, making separation by column chromatography difficult.

-

Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to maximize separation.

-

Salt Formation: A highly effective strategy is to convert the crude product mixture into its hydrobromide salt. The 4-(bromomethyl)imidazole hydrobromide is often a stable, crystalline solid that can be purified by recrystallization, leaving the less basic and more non-polar dibrominated byproduct in the mother liquor.[8] The freebase can be regenerated later if needed by treatment with a mild base.

Section 3: Recommended Protocol for Selective Monobromination

This protocol is designed to maximize the yield of 4-(bromomethyl)imidazole while minimizing the formation of the dibrominated side product.

Protocol 1: Controlled Radical Bromination using NBS

-

Materials:

-

4-Methylimidazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Cyclohexane (or other suitable non-polar solvent)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-methylimidazole (1.0 eq) in cyclohexane (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

-

Initiator Addition: Add a catalytic amount of AIBN (0.02-0.05 eq).

-

Heating: Heat the mixture to reflux (approx. 81°C for cyclohexane).

-

Controlled NBS Addition: (CRITICAL STEP) Once refluxing, add recrystallized NBS (0.95-1.0 eq) portion-wise over a period of 1-2 hours. Adding the NBS as a solid in small batches is crucial to maintain a low concentration of bromine radicals and HBr.[1]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after all NBS has been added and the mixture has been refluxed for an additional 30-60 minutes.

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine.

-

Wash with saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

Alternatively, dissolve the crude oil in a suitable solvent (e.g., diethyl ether) and bubble dry HBr gas through it to precipitate the 4-(bromomethyl)imidazole hydrobromide salt, which can then be recrystallized.[8]

-

-

Section 4: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues during the synthesis.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. 4-(Bromomethyl)-1H-imidazole hydrobromide 95% | CAS: 51720-29-7 | AChemBlock [achemblock.com]

Validation & Comparative

Elemental analysis standards for brominated imidazole compounds

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Imidazole Compounds

Introduction: The Critical Role of Elemental Composition

This guide provides an in-depth comparison of the primary analytical techniques for determining the elemental composition of brominated imidazole compounds. It moves beyond mere procedural descriptions to explain the underlying principles and causality behind experimental choices, empowering you to select and implement the most appropriate method for your research and development needs.

Pillar 1: Combustion-Based Analysis

Combustion analysis is the foundational, classical method for determining the elemental composition of organic compounds. Its enduring relevance lies in its robustness and ability to provide direct, stoichiometric information about the core elements (C, H, N, S) and halogens.

Scientific Principle

The core principle involves the complete, high-temperature oxidation of the organic sample in an oxygen-rich environment.[1][2] Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). Bromine is converted to hydrogen bromide (HBr) or elemental bromine (Br₂). These combustion products are then separated and quantified.

For halogen determination, the combustion often occurs in a sealed, heavy-walled flask (the "Schöniger flask" or oxygen flask) or a more automated combustion bomb, with an absorbing solution to capture the resulting acidic gases.[3][4] The captured bromide ions are then quantified, typically by titration.

Experimental Protocol: Oxygen Flask Combustion for Bromine

-

Sample Preparation:

-

Weigh accurately approximately 5-10 mg of the brominated imidazole compound onto a piece of ashless filter paper.

-

Fold the filter paper to securely enclose the sample, with a tail left for ignition.

-

Place the folded paper into a platinum gauze sample holder attached to the stopper of a heavy-walled combustion flask.

-

-

Absorption Solution:

-